
4-(3-Bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a bromopyridine moiety attached to a dihydropyridine ring, which is further substituted with dimethyl and dicarbonitrile groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 3-bromopyridine with suitable reagents to introduce the dihydropyridine ring and the dicarbonitrile groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Aplicaciones Científicas De Investigación
4-(3-Bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(3-Bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
Compared to similar compounds, 4-(3-Bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern and the presence of both bromopyridine and dihydropyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H11BrN4 |
|---|---|
Peso molecular |
315.17 g/mol |
Nombre IUPAC |
4-(3-bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H11BrN4/c1-8-11(5-16)14(12(6-17)9(2)19-8)10-3-4-18-7-13(10)15/h3-4,7,14,19H,1-2H3 |
Clave InChI |
JZFFILJYIFFAAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C#N)C2=C(C=NC=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one](/img/structure/B11955778.png)
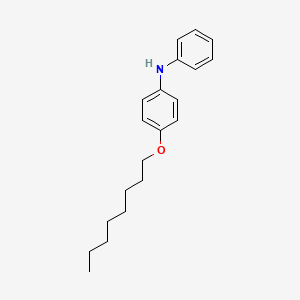
![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
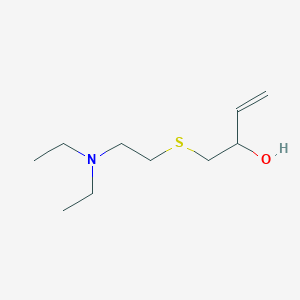


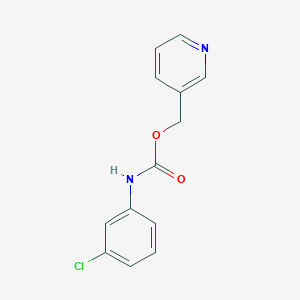
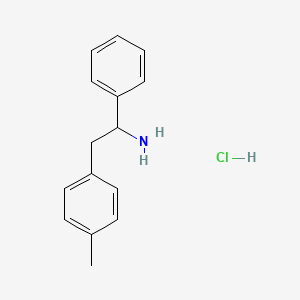

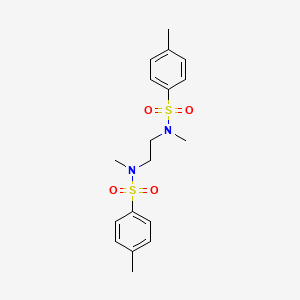

![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
